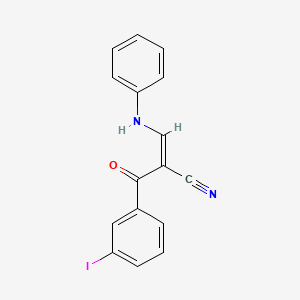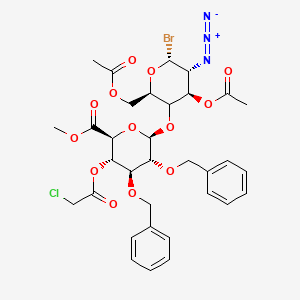
4-(2-((E)-2-((E)-2-Chloro-3-((phenylamino)methylene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(2-Chloro-3-((phenylamino)methylene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate typically involves multiple steps. One common method includes the reaction of compounds 2 and 3 in a mixture of sodium acetate and acetic anhydride, resulting in the formation of the target compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2-(2-Chloro-3-((phenylamino)methylene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include sodium acetate, acetic anhydride, hydrogen peroxide, and sodium borohydride. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-(2-(2-(2-Chloro-3-((phenylamino)methylene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays and as a fluorescent probe for imaging applications.
Medicine: Investigated for potential therapeutic uses, including as a drug candidate for various diseases.
Industry: Utilized in the development of dyes, sensors, and other industrial products
Mecanismo De Acción
The mechanism of action of 4-(2-(2-(2-Chloro-3-((phenylamino)methylene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Heptamethine Cyanine Dyes: These dyes share structural similarities with the target compound and are known for their near-infrared fluorescence properties.
Carbocyanine Dyes: Another class of compounds with similar structural features and applications in imaging and sensing.
Uniqueness
4-(2-(2-(2-Chloro-3-((phenylamino)methylene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate stands out due to its specific combination of functional groups and structural elements, which confer unique chemical and physical properties. These properties make it particularly valuable for specialized applications in scientific research and industry .
Propiedades
Fórmula molecular |
C29H33ClN2O3S |
|---|---|
Peso molecular |
525.1 g/mol |
Nombre IUPAC |
4-[2-[(E)-2-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H33ClN2O3S/c1-29(2)25-15-6-7-16-26(25)32(19-8-9-20-36(33,34)35)27(29)18-17-22-11-10-12-23(28(22)30)21-31-24-13-4-3-5-14-24/h3-7,13-18,21H,8-12,19-20H2,1-2H3,(H,33,34,35) |
Clave InChI |
RHCLAVQLWWCJBN-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/NC4=CC=CC=C4)/CCC3)Cl)CCCCS(=O)(=O)[O-])C |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CNC4=CC=CC=C4)CCC3)Cl)CCCCS(=O)(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11827019.png)


![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)





![2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11827080.png)
![A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid](/img/structure/B11827086.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)
